molecular formula C12H12N2 B072990 2,2'-Biphenyldiamine CAS No. 1454-80-4

2,2'-Biphenyldiamine

Cat. No.: B072990
CAS No.: 1454-80-4
M. Wt: 184.24 g/mol
InChI Key: HOLGXWDGCVTMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Biphenyldiamine, also known as [1,1’-Biphenyl]-2,2’-diamine, is an organic compound with the molecular formula C12H12N2. It is characterized by two amino groups attached to a biphenyl structure. This compound is a white crystalline solid that is soluble in organic solvents such as ether, ketones, and ethanol, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biphenyldiamine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of 2,2’-Biphenyldiamine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2,2’-Biphenyldiamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products:

Scientific Research Applications

2,2’-Biphenyldiamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Biphenyldiamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2,2’-Biphenyldiamine is unique due to its specific positioning of amino groups, which imparts distinct chemical reactivity and interaction capabilities compared to its isomers and analogs. This uniqueness makes it valuable in specialized applications where precise molecular interactions are required .

Properties

IUPAC Name

2-(2-aminophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLGXWDGCVTMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163003
Record name 2,2'-Biphenyldiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454-80-4
Record name 2,2′-Diaminobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Biphenyldiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Diaminobiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Biphenyldiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Biphenyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-BIPHENYLDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DJ0J26MNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Compound 9H was synthesized by an adaptation of a literature procedure, Gillespie et al. (2002) J. Org. Chem. 67:3450-3458. 2,2′-Dinitrobiphenyl (102.0 g, 417.5 mmol) and 10% Pd/C (16.4 g) were combined with 300 mL EtOAc in a hydrogenation vessel. The vessel was pressurized to 40 psi H2 for 3.5 h (when H2 was no longer being consumed). The slurry was filtered through a plug of celite. Rotary evaporation followed by drying on a vacuum line gave pure product as light yellow/orange powder in 100% yield. 1H NMR (CDCl3, 297K, 300 MHz): δ 3.71 (s, 4H), δ 6.79 (dd, 2H, J=8.0, 1.2 Hz), δ 6.84 (td, 2H, J=7.4, 1.2 Hz), δ 7.12 (dd, 2H, J=8.0, 1.5 Hz), δ 7.19 (td, 2H, J=7.4, 1.5 Hz). 13C NMR (CDCl3, 297K, 300 MHz): δ 115.58, δ 118.71, δ 124.62, δ 128.81, δ 131.08, δ 144.22. HRMS (ESI-EMM): m/z=185.1073 ([M+H]+), Δ=2.7 ppm.
Quantity
102 g
Type
reactant
Reaction Step One
Name
Quantity
16.4 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
100%
Customer
Q & A

Q1: What are the structural characteristics of 2,2'-Biphenyldiamine and how is it typically characterized?

A1: this compound (also referred to as BPDA in some studies) possesses two amine (NH2) groups attached to a biphenyl core. While its molecular formula (C12H12N2) and weight (184.24 g/mol) provide basic identification, spectroscopic techniques are crucial for detailed characterization. Researchers commonly employ infrared (IR) and Raman spectroscopy []. These methods provide insights into the vibrational modes of the molecule, helping to confirm its structure and study its interactions, particularly hydrogen bonding.

Q2: What is the significance of the proton acceptor ability of this compound?

A2: this compound acts as a good proton acceptor due to the presence of two amine groups. Studies using IR spectroscopy have investigated the formation of hydrogen bonds between this compound and phenols []. Interestingly, research suggests that hydrogen bonding primarily occurs with one of the two NH2 groups, while the second group is only slightly affected. This behavior influences the molecule's interactions and reactivity.

Q3: How can this compound be used in the synthesis of heterocyclic compounds?

A3: this compound serves as a versatile building block for synthesizing various heterocyclic systems. For instance, it reacts with 2-chloroacetic acid derivatives in the presence of elemental sulfur to yield dibenzo[d,f][1,3]diazepines []. This three-component reaction, conducted in water, demonstrates good functional group tolerance and is amenable to large-scale synthesis. Additionally, researchers have achieved the selective preparation of 2-S,N,O-substituted dibenzo[d,f][1,3]diazepines using this method.

Q4: What other synthetic applications utilize this compound as a starting material?

A4: Beyond dibenzodiazepines, this compound enables the synthesis of unsymmetrically substituted N-aryl oxalamides []. This method also relies on a reaction with 2-chloroacetic acid derivatives and elemental sulfur in water. The procedure is particularly effective for N-aryl oxalamides containing a side-chain NH2 group and is scalable for larger preparations.

Q5: How do metal ions interact with this compound derivatives, and what are the electrochemical implications?

A5: Researchers have synthesized salen-type ligands from this compound and complexed them with copper(II) and nickel(II) ions []. These complexes adopt a tetradentate N2O2 coordination mode. Electrochemical studies using cyclic voltammetry (CV) revealed distinct redox behaviors depending on the substituents on the salen ligand and the metal ion. Notably, the copper(II) complex with bulky tert-butyl groups on the ligand and the nickel(II) complex with unsubstituted ligands displayed a single quasi-reversible redox peak, while the nickel(II) complex with bulky substituents exhibited two redox peaks. These findings highlight the impact of steric and electronic effects on the electrochemical properties of these complexes.

Q6: Can this compound be used in photocatalytic reactions?

A6: Yes, 2,2'-dinitrobiphenyl, a derivative of this compound, can undergo photocatalytic reduction in the presence of TiO2 and UV light []. This process selectively produces benzo[c]cinnoline, highlighting the potential of this compound derivatives in photocatalytic transformations.

Q7: Are there any known applications of this compound in medicinal chemistry?

A7: Research has explored the cytotoxic activity of bis-cyclometalated rhodium(III) and iridium(III) complexes containing this compound []. While specific details regarding their mechanism of action and target require further investigation, this research indicates a potential avenue for using this compound derivatives in developing new anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.